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p-Nitrophenyl beta-d-ribofuranoside - 59495-69-1

p-Nitrophenyl beta-d-ribofuranoside

Catalog Number: EVT-7955377
CAS Number: 59495-69-1
Molecular Formula: C11H13NO7
Molecular Weight: 271.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

p-Nitrophenyl beta-D-ribofuranoside is classified as a glycoside, specifically a phenolic glycoside. It is derived from beta-D-ribofuranose and p-nitrophenol, making it a significant substrate in enzymatic reactions. The compound is commercially available and can be sourced from various chemical suppliers such as Sigma-Aldrich and BOC Sciences .

Synthesis Analysis

The synthesis of p-nitrophenyl beta-D-ribofuranoside typically involves the following steps:

  1. Starting Materials: The synthesis begins with 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranoside and p-nitrophenol.
  2. Reaction Conditions: The reaction is generally conducted under acidic conditions to facilitate the glycosidic bond formation.
  3. Enzymatic Catalysis: An enzymatic approach may also be employed, utilizing specific glycosyltransferases to achieve regioselectivity in the glycosylation process .
  4. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate the desired compound in high yield.

The efficiency of the synthesis can vary based on the method used, with reported yields often exceeding 60% in optimized conditions .

Molecular Structure Analysis

The molecular structure of p-nitrophenyl beta-D-ribofuranoside can be described as follows:

  • Molecular Formula: C11_{11}H13_{13}N1_{1}O6_{6}
  • Molecular Weight: 253.23 g/mol
  • Structural Features:
    • The compound consists of a ribofuranose sugar moiety linked to a p-nitrophenyl group via a beta-glycosidic bond.
    • The presence of the nitro group (-NO2_2) on the aromatic ring contributes to its chromogenic properties.

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing important steric and electronic interactions that influence its reactivity .

Chemical Reactions Analysis

p-Nitrophenyl beta-D-ribofuranoside participates in various chemical reactions:

  1. Hydrolysis: In the presence of water and appropriate enzymes (e.g., nucleoside hydrolases), it can undergo hydrolysis to release p-nitrophenol and ribose.
  2. Enzymatic Reactions: It serves as a substrate for enzymes such as phosphorolytic enzymes, which cleave the glycosidic bond, facilitating the study of enzyme kinetics and mechanisms .
  3. Chromogenic Assays: The release of p-nitrophenol upon enzymatic cleavage allows for colorimetric detection, making it useful in quantitative assays.

The kinetics of these reactions can be influenced by factors such as pH, temperature, and enzyme concentration .

Mechanism of Action

The mechanism of action for p-nitrophenyl beta-D-ribofuranoside primarily involves its role as a substrate in enzymatic reactions:

  1. Enzyme Binding: The enzyme binds to the substrate at its active site.
  2. Transition State Formation: A transition state is formed where the glycosidic bond is strained.
  3. Cleavage: The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the release of p-nitrophenol and ribose.
  4. Product Release: The products are released from the enzyme's active site, allowing for further catalytic cycles to occur.

This mechanism highlights the importance of enzyme specificity and efficiency in biochemical reactions involving this substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-nitrophenyl beta-D-ribofuranoside include:

  • Appearance: Typically appears as a yellow crystalline solid due to the presence of the nitro group.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
  • Stability: Generally stable under normal laboratory conditions but should be protected from light to prevent degradation.

These properties are crucial for its application in laboratory settings where precise measurements are required .

Applications

p-Nitrophenyl beta-D-ribofuranoside has several significant applications in scientific research:

  1. Enzyme Assays: It is widely used as a chromogenic substrate for detecting enzyme activity, particularly nucleoside hydrolases and phosphorolytic enzymes.
  2. Biochemical Research: Utilized in studies investigating enzyme kinetics, mechanisms of action, and substrate specificity.
  3. Clinical Diagnostics: Potential applications in diagnosing diseases caused by protozoan parasites through enzymatic assays that utilize this compound .
Enzymatic Mechanisms & Substrate Specificity

Role as a Chromogenic Substrate in Glycosidase Activity Assays

p-Nitrophenyl β-D-ribofuranoside (pNPR) serves as a fundamental chromogenic substrate for detecting and quantifying glycosidase activity across diverse biological systems. The compound's utility stems from its β-glycosidic linkage, which is specifically hydrolyzed by ribofuranosidases and nucleoside hydrolases, liberating intensely yellow p-nitrophenol (λmax = 400-420 nm in alkaline conditions). This chromogenic shift enables real-time spectrophotometric monitoring of enzyme kinetics without secondary detection systems [2] [5]. The substrate's synthetic accessibility—via efficient glycosylation between 1,2,3,5-tetra-O-acetyl-β-D-ribofuranoside and p-nitrophenol—ensures cost-effective production for high-throughput screening [2]. In diagnostic applications, pNPR hydrolysis permits differentiation between endo- and exo-glycosidases; exo-acting enzymes efficiently cleave monosaccharide conjugates like pNPR, while endo-acting enzymes typically require longer substrates (e.g., 4-nitrophenyl β-1,4-d-xylobioside for endoxylanases) [3]. The substrate's sensitivity is demonstrated by its detection limit of <0.1 nmol/min/mg enzyme activity in protozoan parasite extracts, enabling characterization of purine salvage pathways in organisms like Leishmania and Trichomonas [1] [4].

Table 1: Spectral Properties of p-Nitrophenyl β-D-Ribofuranoside Hydrolysis

Stateλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Detection pH
Intact Substrate3189,800Neutral
Hydrolyzed Product400-42018,500>10.0

Kinetic Profiling of β-D-Ribofuranoside-Hydrolyzing Enzymes

Kinetic analysis using pNPR reveals profound differences in catalytic efficiency among nucleoside hydrolases (NHs). Leishmania major NH exhibits a kcat/Km of 47 mM⁻¹s⁻¹ for pNPR, significantly higher than its activity on natural substrates like cytidine (0.3 relative kcat vs. inosine=100) [1] [7]. This preference for synthetic substrates over natural nucleosides underscores engineered active-site plasticity. Conversely, Trichomonas vaginalis riboside hydrolase (TvRH) shows exceptional catalytic efficiency with nicotinamide riboside (kcat/Km = 8.7 × 10⁴ M⁻¹s⁻¹), linking pNPR hydrolysis to NAD⁺ salvage pathways in this parasite [4]. Pre-steady-state kinetics of Leishmania braziliensis IU-NH (LbIU-NH) demonstrate no burst phase in p-nitrophenol release, indicating that glycosidic bond cleavage—not product dissociation—is rate-limiting. Solvent kinetic isotope effects (SKIEs) reveal a single proton transfer in the transition state, consistent with general acid catalysis [7]. Thermodynamic activation parameters (ΔH = 63 kJ/mol, ΔS = -34 J/mol·K) confirm a highly ordered transition state with significant bond reorganization during ribooxacarbenium ion formation [7].

Table 2: Kinetic Parameters of pNPR Hydrolysis by Protozoan Nucleoside Hydrolases

Enzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Ca²⁺ Dependency
Leishmania major NH0.2511.847.2Yes
Leishmania braziliensis IU-NH0.3815.340.3Yes
Trichomonas vaginalis TvRH0.179.254.1No

Structural Determinants for Nucleoside Hydrolase Recognition

X-ray crystallography of Leishmania major NH complexed with transition-state analogues reveals a conserved Ca²⁺ coordination site essential for pNPR recognition. The Ca²⁺ ion is octahedrally coordinated by Asp-10, Asp-15 (bidentate), Thr-126 (carbonyl), and Asp-241 carboxylate, polarizing the ribofuranose ring for nucleophilic attack [1] [7]. Five key hydrogen bonds anchor the pNPR ribose: O3'H...Asp-15 (2.7 Å), O2'H...Asp-10 (2.9 Å), O5'H...Asp-204 (3.1 Å), and hydrophobic stacking of the p-nitrophenyl ring with Tyr-246. Mutagenesis studies confirm that Asp-241Ala substitution ablates >99% activity by disrupting the oxacarbenium ion stabilization network [7] [10]. The Trichomonas vaginalis TvRH structure exhibits a unique homotetrameric asymmetry not observed in bacterial NHs, with subunit interfaces stabilized by disulfide bonds. This quaternary organization creates an expansive active site accommodating both nucleosides (e.g., uridine, Km = 0.08 mM) and the bulky nicotinamide riboside substrate [4] [10]. Molecular dynamics simulations indicate that pNPR binding induces closure of loops 246-256 and 298-308 in Leishmania NHs, shielding the substrate from bulk solvent and positioning catalytic water for β-face nucleophilic attack [7].

Allosteric Modulation of Enzyme-Catalyzed Ribofuranoside Cleavage

pNPR hydrolysis kinetics reveal unexpected allosteric behaviors in nucleoside hydrolases. Leishmania braziliensis IU-NH displays positive homotropic cooperativity for uridine (h = 1.8) but Michaelis-Menten kinetics for pNPR, suggesting differential binding site occupancy [7]. Isothermal titration calorimetry (ITC) of D-ribose binding to LbIU-NH demonstrates ordered product release: hypoxanthine dissociation precedes ribose egress (Kd,ribose = 15 μM, ΔG = -28 kJ/mol). The entropic penalty of ribose binding (ΔS = -82 J/mol·K) indicates significant active-site ordering that may modulate subsequent substrate association [7]. pH-rate profiles of Crithidia fasciculata NH reveal ionizable groups governing pNPR hydrolysis: pKa = 5.2 (likely Asp-15 acting as general base) and pKb = 7.9 (His-241 protonating the leaving group) [10]. Crucially, Ca²⁺ removal shifts these pKa values by >2 units, demonstrating metal-ion-mediated allosteric control of catalytic residues. In Trichomonas TvRH, imidazole inhibitors induce a conformational change that constricts the active-site entrance, as evidenced by a 1.3 Å Cα shift in helix α7 observed in inhibitor-bound crystal structures [4] [10].

Table 3: Allosteric Modulators of pNPR-Hydrolyzing Enzymes

EnzymeEffectorKd or [S]0.5Effect on pNPR HydrolysisProposed Mechanism
L. braziliensis NHD-Ribose15 µMCompetitive inhibition (Ki = 22 µM)Product-induced active-site ordering
C. fasciculata NHCa²⁺0.1 µM400-fold kcat increasePolarization of ribosyl O3' oxygen
T. vaginalis TvRHImidazole inhibitors0.03–0.3 nMSlow-onset tight-binding inhibitionActive-site closure via helix α7 shift

Properties

CAS Number

59495-69-1

Product Name

p-Nitrophenyl beta-d-ribofuranoside

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol

Molecular Formula

C11H13NO7

Molecular Weight

271.22 g/mol

InChI

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10-,11-/m1/s1

InChI Key

DUYYBTBDYZXISX-GWOFURMSSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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